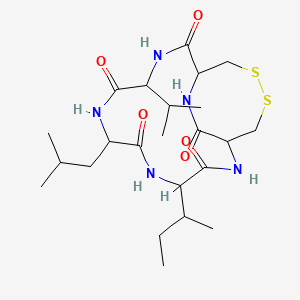

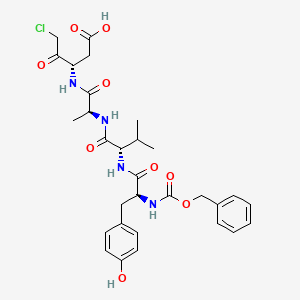

Z-Yvad-cmk

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Caspasen sind Proteasen, die eine essentielle Rolle im programmierten Zelltod (Apoptose) und bei Entzündungen spielen. Diese Verbindung wird in der wissenschaftlichen Forschung häufig zur Untersuchung der Mechanismen der Apoptose und Entzündung eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Z-YVAD-CMK beinhaltet die schrittweise Assemblierung der Peptidkette unter Verwendung der Festphasenpeptidsynthese (SPPS). Der Prozess beginnt typischerweise mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequenziellen Zugabe von geschützten Aminosäuren . Die Schutzgruppen werden entfernt und das Peptid wird vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um die Effizienz und Ausbeute zu erhöhen. Der Prozess umfasst strenge Reinigungsschritte, darunter die Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Chlormethylketongruppe. Diese Gruppe ist hochreaktiv und kann kovalente Bindungen mit nukleophilen Resten in Proteinen, wie z. B. Cystein, bilden .

Häufige Reagenzien und Bedingungen

Reagenzien: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Nukleophile wie Thiole und Amine.

Bedingungen: Reaktionen werden typischerweise in wässrigen Puffern bei physiologischem pH-Wert (um 7,4) und Temperatur (37 °C) durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, sind kovalente Addukte mit Zielproteinen. Diese Addukte resultieren aus dem nukleophilen Angriff auf die Chlormethylketongruppe .

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, Caspase-1 und Caspase-3 zu hemmen, extensiv eingesetzt. Einige seiner Anwendungen umfassen:

Biologie: Wird in der Zellbiologie eingesetzt, um die Mechanismen der Apoptose und Entzündung zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch kovalente Bindung an das aktive Zentrum von Caspase-1 und Caspase-3, wodurch deren proteolytische Aktivität gehemmt wird . Die Chlormethylketongruppe reagiert mit dem Cysteinrest im aktiven Zentrum der Caspasen und bildet eine stabile kovalente Bindung . Diese Hemmung verhindert die Spaltung von nachgeschalteten Substraten und blockiert letztendlich die apoptotischen oder entzündungsfördernden Signalwege .

Analyse Chemischer Reaktionen

Types of Reactions

Z-YVAD-CMK primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine .

Common Reagents and Conditions

Reagents: Common reagents used in reactions with this compound include nucleophiles such as thiols and amines.

Conditions: Reactions are typically carried out in aqueous buffers at physiological pH (around 7.4) and temperature (37°C).

Major Products

The major products formed from reactions with this compound are covalent adducts with target proteins. These adducts result from the nucleophilic attack on the chloromethylketone group .

Wissenschaftliche Forschungsanwendungen

Z-YVAD-CMK is extensively used in scientific research due to its ability to inhibit caspase-1 and caspase-3. Some of its applications include:

Wirkmechanismus

Z-YVAD-CMK exerts its effects by covalently binding to the active site of caspase-1 and caspase-3, thereby inhibiting their proteolytic activity . The chloromethylketone group reacts with the cysteine residue in the active site of the caspases, forming a stable covalent bond . This inhibition prevents the cleavage of downstream substrates, ultimately blocking the apoptotic or inflammatory signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Z-DEVD-CMK: Ein weiterer Peptid-basierter Caspase-Inhibitor, der Caspase-3 angreift.

Z-VAD-FMK: Ein breitband-Caspase-Inhibitor, der mehrere Caspasen angreift.

Ac-YVAD-CMK: Ein ähnlicher Inhibitor mit einer Acetylgruppe anstelle einer Benzyloxycarbonylgruppe.

Einzigartigkeit

Z-YVAD-CMK ist einzigartig aufgrund seiner Spezifität für Caspase-1 und Caspase-3, was es zu einem wertvollen Werkzeug zur Untersuchung dieser spezifischen Caspasen macht . Seine Chlormethylketongruppe bietet eine hochreaktive Stelle für die kovalente Bindung, die eine effektive Hemmung der Zielenzyme gewährleistet .

Eigenschaften

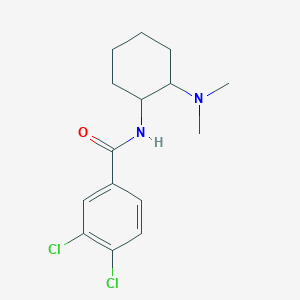

Molekularformel |

C30H37ClN4O9 |

|---|---|

Molekulargewicht |

633.1 g/mol |

IUPAC-Name |

(3S)-5-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid |

InChI |

InChI=1S/C30H37ClN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22-,23-,26-/m0/s1 |

InChI-Schlüssel |

GBPGMBYEFCKZTL-NPZLAWLJSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)

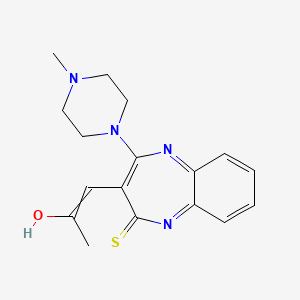

![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)

![4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B10799287.png)